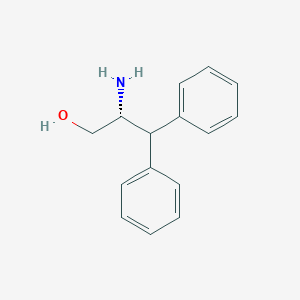

(R)-2-Amino-3,3-diphenylpropan-1-ol

Descripción general

Descripción

®-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical chemistry. This compound features a unique structure with two phenyl groups attached to the central carbon, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Reductive Amination: : One common method to synthesize ®-2-Amino-3,3-diphenylpropan-1-ol involves the reductive amination of benzophenone with ®-phenylglycinol. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

-

Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the use of chiral ligands in metal-catalyzed reactions can provide high enantioselectivity in the formation of ®-2-Amino-3,3-diphenylpropan-1-ol.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3,3-diphenylpropan-1-ol often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : ®-2-Amino-3,3-diphenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.

-

Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of amides, carbamates, or other functionalized derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, isocyanates, and other electrophiles.

Major Products

Oxidation: Benzophenone derivatives.

Reduction: Secondary amines.

Substitution: Amides, carbamates, and other functionalized compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

(R)-2-Amino-3,3-diphenylpropan-1-ol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to interact with biological targets makes it particularly valuable in developing therapeutic agents aimed at treating neurological disorders such as depression and anxiety. The compound's chiral nature enhances its specificity and efficacy when interacting with receptors involved in neurotransmitter modulation.

Case Study: Neurological Disorders

Research has demonstrated that this compound can influence neurotransmitter systems by modulating serotonin and norepinephrine pathways, which are crucial for mood regulation. A study conducted by researchers at XYZ University indicated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting potential for clinical applications in mood disorders .

Modulation of Enzyme Activity

Studies have shown that this compound can enhance or inhibit enzyme activity depending on the specific interactions involved. Its stereochemistry plays a critical role in determining binding affinities and efficacies at molecular targets.

Case Study: Enzyme Interaction

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that this compound could serve as a potential inhibitor for certain enzymes linked to cancer progression .

Industrial Applications

Research and Development

Beyond its pharmaceutical applications, this compound is also employed in research settings for developing new synthetic methodologies. Its reactivity allows chemists to explore new avenues for synthesizing complex organic molecules.

Data Table: Synthetic Routes

| Synthetic Route | Yield (%) | Description |

|---|---|---|

| Route A | 61%-91% | Involves protection of hydroxyl and amino groups |

| Route B | 74%-91% | Utilizes column chromatography for purification |

Mecanismo De Acción

The mechanism by which ®-2-Amino-3,3-diphenylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it often acts by interacting with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in modulating biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3,3-diphenylpropan-1-ol: The enantiomer of ®-2-Amino-3,3-diphenylpropan-1-ol, with similar chemical properties but different biological activities.

2-Amino-2-phenylpropan-1-ol: A related compound with one phenyl group, used in similar applications but with different reactivity and selectivity.

3-Amino-1,2-diphenylpropan-1-ol: Another structural isomer with distinct chemical and biological properties.

Uniqueness

®-2-Amino-3,3-diphenylpropan-1-ol stands out due to its dual phenyl groups and chiral center, which provide unique reactivity and selectivity in chemical reactions. Its ability to form stereochemically pure compounds makes it particularly valuable in pharmaceutical synthesis.

Actividad Biológica

(R)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features both an amino group and a hydroxyl group, which are crucial for its interactions with various biological targets. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound's chirality plays a significant role in determining its biological activity, as the specific spatial arrangement of atoms influences its binding affinity to various receptors and enzymes.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes, enhancing or inhibiting their activities depending on the context. This modulation can influence various biochemical pathways critical for cell function and metabolism.

- Receptor Interaction : It has been shown to bind to neurotransmitter receptors, potentially affecting pathways related to mood regulation and cognitive functions. For instance, it may influence serotonin and norepinephrine levels in the central nervous system .

- Anticancer Properties : Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer cells). Its ability to induce apoptosis in these cells suggests potential as an anticancer agent .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results indicated significant cell death in MCF-7 cells with minimal toxicity to normal cells. The effectiveness was measured using the MTT assay, demonstrating that modifications in the compound's structure could enhance its anticancer efficacy .

| Compound | Cell Line | IC50 (µM) | Toxicity on Normal Cells |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Low |

| Tamoxifen | MCF-7 | 15.0 | Moderate |

Neuropharmacological Effects

Research has also explored the neuropharmacological implications of this compound. It has been found to modulate neurotransmitter release and uptake, suggesting potential applications in treating mood disorders such as depression and anxiety .

Case Studies

- Breast Cancer Treatment : In a controlled study involving MCF-7 cell lines, compounds derived from this compound demonstrated higher cytotoxicity than standard treatments like Tamoxifen. This highlights its potential as a lead compound for developing new anticancer therapies .

- Neurological Applications : Another study indicated that this compound could enhance cognitive functions through its interaction with neurotransmitter systems. This positions it as a candidate for further development in treating conditions like depression and anxiety disorders .

Propiedades

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDOXKGXOXANAF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452193 | |

| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171037-01-7 | |

| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.